molecular formula C4H8N2O4 B556014 2,3-Diaminosuccinic acid CAS No. 921-52-8

2,3-Diaminosuccinic acid

Cat. No.: B556014
CAS No.: 921-52-8
M. Wt: 148.12 g/mol
InChI Key: PGNYNCTUBKSHHL-UHFFFAOYSA-N
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Description

2,3-Diaminosuccinic acid is an organic compound with the molecular formula C4H8N2O4 It is a derivative of succinic acid, where two amino groups replace two hydrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3-Diaminosuccinic acid can be synthesized through several methods. One common approach involves the reaction of maleic anhydride with ammonia, followed by hydrogenation. The reaction conditions typically include a catalyst such as palladium on carbon and a hydrogen atmosphere .

Industrial Production Methods: Industrial production of this compound often involves the use of advanced chromatography techniques for the separation of amino acids into each enantiomer. Derivatization with 1-fluoro-2,4-dinitrophenyl-5-L-leucinamide and detection using liquid chromatography/mass spectrometry are employed to determine the absolute configuration .

Chemical Reactions Analysis

Types of Reactions: 2,3-Diaminosuccinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,3-Diaminosuccinic acid has a wide range of applications in scientific research:

Mechanism of Action

2,3-Diaminosuccinic acid acts as a natural antagonist of aspartic acid. It is a good substrate for beef kidney D-aspartate oxidase, where it undergoes oxidative deamination. The oxygen consumption and ammonia production are consistent with the stoichiometry of typical oxidative deamination reactions . This mechanism involves the removal of amino groups, leading to the formation of corresponding oxo derivatives.

Comparison with Similar Compounds

  • 2,4-Diaminobutyric acid
  • 2,3-Diaminopropionic acid
  • 2,6-Diaminopimelic acid

Comparison: 2,3-Diaminosuccinic acid is unique due to its specific arrangement of amino groups on the succinic acid backbone. This configuration allows it to interact differently with biological targets compared to other similar compounds. For instance, while 2,4-diaminobutyric acid and 2,3-diaminopropionic acid also contain amino groups, their spatial arrangement and reactivity differ significantly .

Properties

IUPAC Name

2,3-diaminobutanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O4/c5-1(3(7)8)2(6)4(9)10/h1-2H,5-6H2,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGNYNCTUBKSHHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Meso-2,3-bis(benzylamino)succinic acid (9.5 g, 0.029 mol) was dissolved in a mixture of glacial acetic acid (50 ml) and concentrated hydrochloric acid (50 ml). Hydrogenolysis was effected at ambient temperature with 10% palladium on charcoal (1.0 g) as catalyst. The reaction was run until NMR showed that unreacted starting material was no longer present. Water (100 ml) was added and the catalyst was removed by filtration. The filtrate was concentrated (rotavapor) and the residue was dissolved in dilute aqueous sodium hydroxide. pH was adjusted to approximately 5 upon addition of glacial acetic acid. Crystals were filtered off and washed.
Quantity
9.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
1 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the common applications of 2,3-Diaminosuccinic acid derivatives in peptide chemistry?

A1: this compound derivatives serve as valuable building blocks for incorporating this non-proteinogenic diamino diacid into peptides. One notable application is their use as a cystine substitute in the core structure of somatostatin. [] This substitution can potentially alter the peptide's stability, conformation, and biological activity.

Q2: How does the stereochemistry of this compound affect its coordination with metals like copper and nickel?

A2: Studies have shown that the stereochemistry of this compound influences its coordination behavior with metals. For example, in complexes with copper, the meso form of the acid (m-das) tends to adopt a trans(N) configuration, while the racemic form (r-das) prefers a cis(N) configuration. [] This difference in coordination geometry can impact the stability and properties of the resulting metal complexes.

Q3: What synthetic approaches can be employed to access this compound derivatives?

A3: Several synthetic routes to this compound derivatives exist. One approach involves a Mannich reaction between aldimines, such as ethyl iminoacetate, and enolates derived from 2-isothiocyanatocarboxylic esters. [] This method allows for the preparation of both cis- and trans-diastereomers, which can be readily separated.

Q4: What factors influence the yield and diastereoselectivity of the Mannich reaction used to synthesize 2-thioxo-1,3-imidazolidines, which are masked 2,3-Diaminosuccinic acids?

A4: The choice of enolate, specifically the metal counterion (titanium(IV), lithium, or potassium), significantly impacts the yield and diastereoselectivity of the Mannich reaction. [] Additionally, the ester groups present in the 2-isothiocyanatocarboxylic ester starting material also play a role in determining the reaction outcome.

Q5: Are there computational methods available to study this compound and its derivatives?

A5: While the provided abstracts do not explicitly mention computational studies on this compound itself, one abstract discusses the COSMO-RS approach for modeling natural deep eutectic solvents to screen for solvents with high solubility of rutin. [] This suggests that similar computational techniques could be applied to investigate the properties and behavior of this compound and its derivatives, including solubility, reactivity, and interactions with other molecules.

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